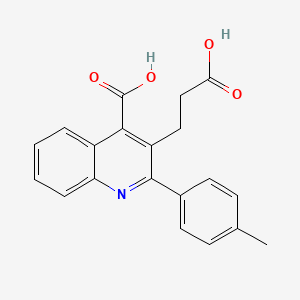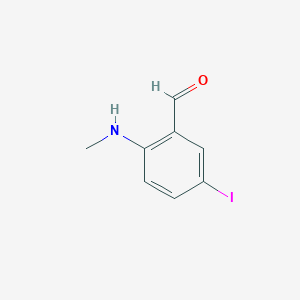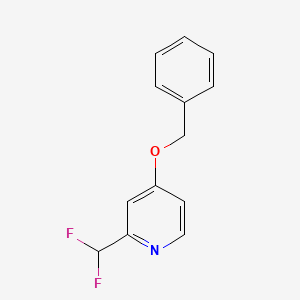
(1R,3R)-1-Amino-1-phenyl-3-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-1-Amino-1-phenylpentan-3-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a phenyl group attached to a pentanol backbone, with an amino group at the first carbon and a hydroxyl group at the third carbon. The stereochemistry of the compound is denoted by the (1R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1-Amino-1-phenylpentan-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an oxime, using chiral catalysts or reagents. For instance, the reduction of a phenyl-substituted ketone with a chiral borane reagent can yield the desired chiral alcohol with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of (1R,3R)-1-Amino-1-phenylpentan-3-ol may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ chiral catalysts to ensure the selective formation of the (1R,3R) enantiomer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-1-Amino-1-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane in solvents like dichloromethane.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products
Oxidation: Phenyl-substituted ketones or aldehydes.
Reduction: Corresponding primary amines.
Substitution: Amides, carbamates, or other substituted derivatives
Aplicaciones Científicas De Investigación
(1R,3R)-1-Amino-1-phenylpentan-3-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of chiral catalysts and as a resolving agent for racemic mixtures
Mecanismo De Acción
The mechanism by which (1R,3R)-1-Amino-1-phenylpentan-3-ol exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to enzymes or receptors with high specificity. This binding can modulate the activity of the target protein, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
(1S,3S)-1-Amino-1-phenylpentan-3-ol: The enantiomer of the compound with opposite stereochemistry.
(1R,3R)-1-Amino-1-phenylbutan-3-ol: A shorter-chain analog with similar functional groups.
(1R,3R)-1-Amino-1-phenylhexan-3-ol: A longer-chain analog with similar functional groups.
Uniqueness
(1R,3R)-1-Amino-1-phenylpentan-3-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (1R,3R) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes .
Propiedades
Número CAS |
1263078-11-0 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(1R,3R)-1-amino-1-phenylpentan-3-ol |
InChI |
InChI=1S/C11H17NO/c1-2-10(13)8-11(12)9-6-4-3-5-7-9/h3-7,10-11,13H,2,8,12H2,1H3/t10-,11-/m1/s1 |
Clave InChI |
DNGRLALONHXQSX-GHMZBOCLSA-N |
SMILES isomérico |
CC[C@H](C[C@H](C1=CC=CC=C1)N)O |
SMILES canónico |
CCC(CC(C1=CC=CC=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


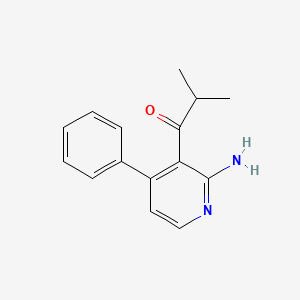
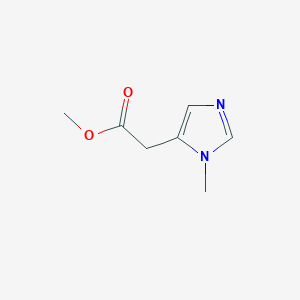
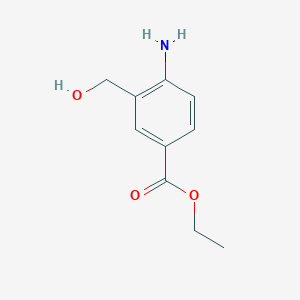
![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
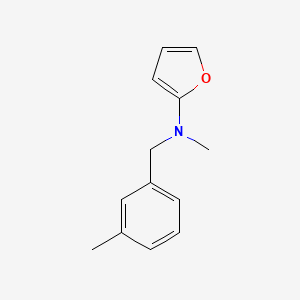
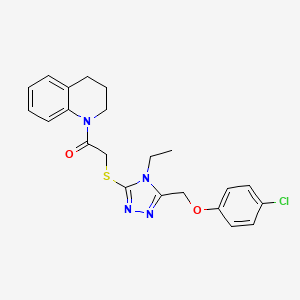
![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)
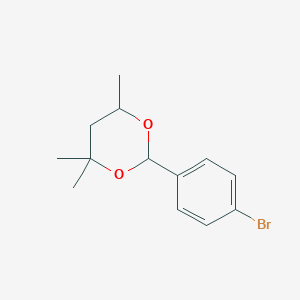
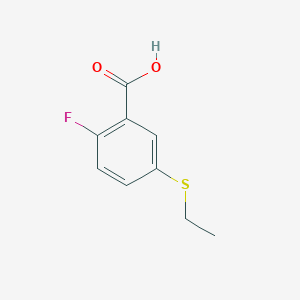
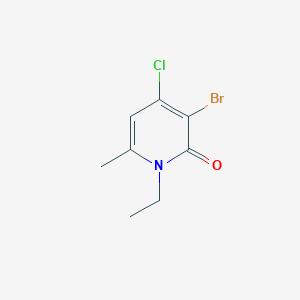
![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
